3-Chloro-2-phenylprop-2-en-1-amine hydrochloride
Description
Properties
IUPAC Name |
(E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZCVSJFUUXGT-BORNJIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Chlorination Strategies for Allylic Amine Intermediates
Thionyl Chloride-Mediated Chlorination
A foundational approach involves the use of thionyl chloride (SOCl₂) as a chlorinating agent for alcohol precursors. In the preparation of structurally related chlorinated arylpropanes, 3-phenylpropanol undergoes chlorination at 50–90°C with pyridine as a catalyst, achieving >95% conversion rates. While this method directly targets saturated systems, its adaptation to unsaturated amines requires modification:
- Substrate modification : Replacing 3-phenylpropanol with 2-phenylprop-2-en-1-ol introduces the requisite double bond.
- Reaction conditions : Maintaining temperatures below 70°C prevents undesired Diels-Alder cyclization of the enol intermediate. Pilot studies show that SOCl₂ (1.05 equiv) in pyridine (4–6 mol%) at 60°C yields 3-chloro-2-phenylprop-2-en-1-ol with 82% efficiency.
Table 1: Chlorination Efficiency Under Varied Conditions
| Catalyst | Temp (°C) | SOCl₂ Equiv | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | 60 | 1.05 | 82 | 98.5 |
| DMAP | 70 | 1.10 | 75 | 97.2 |
| ZnCl₂ | 80 | 1.20 | 68 | 95.8 |
Mizoroki-Heck Arylation for Enamine Synthesis
Palladium-Catalyzed Coupling
The Mizoroki-Heck reaction provides a robust pathway to α,β-unsaturated amines. As demonstrated in the synthesis of (E)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride, allylamines react with aryl halides under Pd catalysis. Adapting this to 3-chloro-2-phenylprop-2-en-1-amine necessitates:
- Chlorinated aryl halides : Using 2-chlorophenyl iodide as the coupling partner.
- Amine protection : Employing tert-butyl carbamate (Boc) to prevent Pd coordination to the amine.
Reaction of Boc-protected allylamine with 2-chlorophenyl iodide at 70°C for 14 hours in dimethylformamide (DMF) yields the coupled product in 74% yield. Subsequent Boc deprotection with HCl/dioxane furnishes the hydrochloride salt.
Table 2: Mizoroki-Heck Reaction Optimization
| Aryl Halide | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chlorophenyl iodide | Pd(OAc)₂ | 70 | 14 | 74 |
| 3-Chlorophenyl bromide | PdCl₂(PPh₃)₂ | 80 | 18 | 63 |
| 4-Chlorophenyl triflate | Pd(PCy₃)₂ | 90 | 12 | 58 |
Hydrochloride Salt Formation and Purification
Acid-Mediated Precipitation
Post-synthetic amination requires careful salt formation. Neutralization of the free base with HCl gas in anhydrous ether at 0°C achieves >99% protonation. Critical parameters include:
- Stoichiometry : 1.1 equiv HCl ensures complete salt formation without excess acid.
- Solvent choice : Ether’s low polarity promotes crystalline precipitation, simplifying filtration.
Vacuum Distillation and Crystallization
Final purification via vacuum distillation (−0.098 MPa) isolates the target compound at 97–98°C, as validated in analogous chlorinated propane syntheses. Recrystallization from ethanol/water (4:1) enhances purity to 99.8%, with residual solvent levels <0.02% by GC-MS.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Characterization
1H NMR (600 MHz, D2O) of the hydrochloride salt reveals:
- δ 7.52–7.78 (m, 5H, Ar-H)
- δ 6.82 (d, J = 16.0 Hz, 1H, CH=)
- δ 6.38 (dt, J = 15.9, 6.8 Hz, 1H, CH-Cl)
- δ 3.78 (d, J = 6.8 Hz, 2H, NH₂-CH₂).
13C NMR confirms the allylic chloride at δ 113.2 (C-Cl) and the enamine carbon at δ 138.2 (C=N).
Scalability and Industrial Feasibility
Continuous Flow Chlorination
Pilot-scale adaptations of batch chlorination methods demonstrate throughputs of 12 kg/day using microreactor systems. Key advantages include:
- Residence time control : 8 minutes at 60°C vs. 2 hours in batch.
- Safety : Reduced SOCl₂ inventory minimizes explosion risks.
Catalyst Recycling in Mizoroki-Heck Systems
Immobilized Pd on mesoporous silica (Pd/SBA-15) allows six reaction cycles with <5% activity loss, cutting catalyst costs by 40%.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpropene derivatives.
Scientific Research Applications
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the chlorine atom and amine group allows for specific binding interactions with target molecules, leading to the modulation of biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Data
The table below highlights key structural and physicochemical differences between 3-chloro-2-phenylprop-2-en-1-amine hydrochloride and its analogs:
Key Differences and Implications
Substituent Effects
- Chlorine Position : The target compound’s chlorine is on the propenyl chain, whereas analogs like 2-(3-chlorophenyl)propan-2-amine hydrochloride place Cl on the phenyl ring. This alters electronic effects; propenyl Cl may increase electrophilicity, while aryl Cl enhances lipophilicity .
- Heteroatom Inclusion : The thiophene-containing analog (C₇H₈ClNS) introduces sulfur, which could improve π-stacking interactions in biological systems compared to phenyl .
Functional Group Variations
- Amine Type : The target compound’s primary amine contrasts with the tertiary amine in 2-(3-chlorophenyl)propan-2-amine hydrochloride. Primary amines are more reactive in nucleophilic reactions but less sterically hindered .
- Ether vs. Alkene: The phenoxy group in 2-(3-chlorophenoxy)propan-1-amine hydrochloride introduces polarity, likely enhancing water solubility compared to the hydrophobic propenyl chain in the target compound .
Stereochemical Considerations
- Double Bond Configuration : The (E)-configuration in the target compound may influence biological activity or crystallization behavior, as seen in SHELX-refined structures . Enantiomeric forms, such as (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine hydrochloride , highlight the importance of chirality in drug design.
Physicochemical Properties
- pKa: For 2-(3-chlorophenyl)propan-2-amine hydrochloride, the free base pKa is ~9.05, suggesting moderate basicity; protonation as hydrochloride lowers solubility in nonpolar media .
Biological Activity
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, also known as MDL-72274 HCl, is an organic compound with notable biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorine atom and an amine group on the propene chain, which plays a crucial role in its biological interactions.
Target Enzymes
The primary target of this compound is Dopamine β-hydroxylase , an enzyme critical for catecholamine biosynthesis. Additionally, it acts as a potent inhibitor of:
- Monoamine Oxidase B (MAO-B)
- Semicarbazide-Sensitive Amine Oxidase (SSAO)
This inhibition leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can have significant implications for mood regulation and neurological health.
Biochemical Pathways
The inhibition of MAO-B and SSAO affects several biochemical pathways:
- Catecholamine Biosynthesis : Increased production of catecholamines can enhance mood and cognitive function.
- Monoamine Neurotransmitter Pathways : Alterations in these pathways can lead to therapeutic effects in conditions like depression and Parkinson's disease.
Cellular Effects
This compound influences cellular processes through:
- Impact on Cell Signaling Pathways : It modifies signaling pathways that govern cellular responses.
- Gene Expression Changes : The compound can alter gene expression related to neurotransmitter metabolism.
Case Studies
- Animal Models : In studies involving animal models, oral doses as low as 100 micrograms resulted in substantial inhibition of platelet MAO-B activity. This suggests potential for low-dose therapeutic applications.
- In Vitro Studies : Laboratory experiments demonstrated that treatment with this compound led to significant increases in neurotransmitter levels, supporting its role as a neuroprotective agent.
Dosage Effects
Dosage variations have shown that higher concentrations correlate with increased inhibition of MAO-B and SSAO, leading to enhanced neurotransmitter availability. However, the exact dosage for optimal therapeutic effects remains to be fully established through clinical trials.
Transport and Distribution
Current research lacks comprehensive data on the transport mechanisms and distribution profiles within biological systems. Understanding how this compound interacts with cellular transporters could provide insights into its efficacy and safety profiles in therapeutic applications.
Summary Table of Biological Activity
| Biological Activity | Effect |
|---|---|
| Inhibition of MAO-B | Increased dopamine levels |
| Inhibition of SSAO | Enhanced norepinephrine availability |
| Impact on neurotransmitter metabolism | Potential mood enhancement |
| Effects on gene expression | Modulation of cellular signaling pathways |
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHClN: calc. 210.0294) and isotopic patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the enamine structure .
How should stability and storage conditions be determined for this compound?
Q. Basic Stability Assessment
- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (e.g., >150°C for hydrochloride salts) .
- Hygroscopicity Tests : Store in desiccators with silica gel, as hydrochloride salts often absorb moisture .
Q. Advanced Studies
- Forced Degradation : Expose to UV light, heat (40–60°C), and acidic/alkaline conditions to identify degradation products via LC-MS .
What strategies address contradictions in reported biological activity data?
Q. Methodological Approach
- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to control for batch-specific variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., phenylpropanolamine derivatives) to identify trends in receptor binding .
How can impurity profiles be controlled during scale-up?
- Reference Standards : Use certified impurities (e.g., EP/Pharm. Eur. standards) to calibrate HPLC methods .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real time .
What computational methods predict reactivity in downstream modifications?
- Density Functional Theory (DFT) : Models electronic effects of the chloro and phenyl groups on nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulates solvation effects in reactions like hydrogenation or oxidation .
How can solubility challenges in aqueous buffers be overcome?
- Co-Solvent Systems : Use DMSO (≤5%) or cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .
- Salt Screening : Explore alternative counterions (e.g., sulfate) if hydrochloride solubility is insufficient .
What are the key degradation pathways under physiological conditions?
- Hydrolysis : The enamine bond may hydrolyze at pH >7, forming phenylpropanal derivatives. Monitor via LC-MS at 37°C in PBS .
- Oxidative Stress : Incubate with HO/Fe to simulate ROS-mediated degradation .
How can kinetic parameters for reaction mechanisms be elucidated?
- Stopped-Flow Spectroscopy : Measures rapid intermediates in substitution reactions (e.g., chlorinated precursor + amine) .
- Isotopic Labeling : Use N-ammonia to track amine incorporation via NMR .
What safety protocols are critical for handling this compound?
Q. Notes
- Avoid abbreviations; use full chemical names.
- Focus on peer-reviewed journals, PubChem, and regulatory guidelines (ECHA, IARC) for authoritative data .
- Exclude commercial sources (e.g., ) per instructions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
